molecular formula C14H13N3O2S2 B5128125 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B5128125
M. Wt: 319.4 g/mol
InChI Key: OJXXNHSISNCTAZ-UHFFFAOYSA-N
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Description

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves multiple steps. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1-(4-methylphenyl)pyrrolidine-2,5-dione under specific conditions. The reaction typically requires the presence of a base such as triethylamine and is carried out in an organic solvent like ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-8-3-5-10(6-4-8)17-12(18)7-11(13(17)19)21-14-16-15-9(2)20-14/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXXNHSISNCTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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